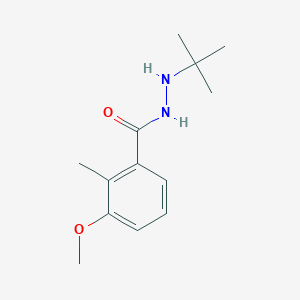

N'-tert-butyl-3-methoxy-2-methylbenzohydrazide

描述

Significance of Benzohydrazide (B10538) Scaffold in Organic Synthesis and Biological Chemistry

The benzohydrazide scaffold is a cornerstone in the synthesis of various heterocyclic compounds. The reactivity of the hydrazide group allows for condensation reactions with aldehydes and ketones to form hydrazones, which can then be cyclized to generate a variety of nitrogen-containing heterocycles. This versatility makes benzohydrazides valuable intermediates in the creation of more complex molecular architectures.

In the realm of biological chemistry, benzohydrazide derivatives have garnered substantial attention due to their wide spectrum of biological activities. Researchers have extensively investigated these compounds for their potential as therapeutic agents, revealing activities such as:

Antimicrobial activity: Many benzohydrazide derivatives have demonstrated efficacy against various strains of bacteria and fungi.

Anticancer activity: Certain derivatives have been shown to inhibit the growth of cancer cell lines.

Anticonvulsant activity: The scaffold is a feature in some compounds with anticonvulsant properties.

Anti-inflammatory activity: Some benzohydrazides have exhibited anti-inflammatory effects.

This broad range of biological activities has established the benzohydrazide scaffold as a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.

Historical Context and Evolution of Research on Substituted Benzohydrazides

The study of hydrazide derivatives has a long history, with early research focusing on their fundamental chemical properties and reactivity. Over time, the focus expanded to their potential applications, particularly in the field of medicine. The discovery of the antitubercular activity of isoniazid, a simple hydrazide derivative, in the mid-20th century was a pivotal moment that spurred intensive research into this class of compounds.

Subsequent research has seen the synthesis and evaluation of a vast number of substituted benzohydrazides, with chemists modifying the benzene (B151609) ring and the hydrazide moiety to explore the structure-activity relationships. This has led to the development of compounds with enhanced potency and specificity for various biological targets. The evolution of analytical techniques, such as NMR spectroscopy and X-ray crystallography, has also played a crucial role in elucidating the structures and properties of these molecules, further guiding synthetic efforts.

Overview of Academic Research Landscape for N'-tert-butyl-3-methoxy-2-methylbenzohydrazide

The academic and industrial research landscape for this compound is predominantly centered on its crucial role as a key intermediate in the synthesis of the insecticide methoxyfenozide (B170004). chemicalbook.com Methoxyfenozide is a diacylhydrazine-based insect growth regulator that functions as an ecdysone (B1671078) agonist, inducing a premature and lethal molt in targeted insect larvae.

The synthesis of this compound typically involves the reaction of 3-methoxy-2-methylbenzoic acid with tert-butylhydrazine. Patents have been filed detailing methods for the purification of this compound, highlighting its commercial importance. google.com The purification processes are designed to remove byproducts and ensure a high-purity final product, which is essential for its subsequent use in the synthesis of methoxyfenozide. google.com

While the bulk of the research focuses on its synthetic utility, the physicochemical properties of this compound have been characterized. These properties are critical for its handling, synthesis, and purification.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 163336-50-3 |

| Molecular Formula | C₁₃H₂₀N₂O₂ |

| Molecular Weight | 236.31 g/mol |

| Appearance | Off-white solid lgcstandards.com |

| Melting Point | 100-104 °C |

| Boiling Point | 331.9±42.0 °C (Predicted) |

| Density | 1.034±0.06 g/cm³ (Predicted) |

Detailed research findings on the biological activity of this compound itself are limited. Its significance lies in its role as a building block for a commercially successful insecticide, and thus, the academic interest has been primarily in optimizing its synthesis and purity. The structural features of this compound, including the tert-butyl group and the substituted benzene ring, are designed to facilitate the final steps of methoxyfenozide synthesis.

Structure

3D Structure

属性

IUPAC Name |

N'-tert-butyl-3-methoxy-2-methylbenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-9-10(7-6-8-11(9)17-5)12(16)14-15-13(2,3)4/h6-8,15H,1-5H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPHNWUMYNZVUFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC)C(=O)NNC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for N Tert Butyl 3 Methoxy 2 Methylbenzohydrazide

Established Synthetic Routes to N'-tert-butyl-3-methoxy-2-methylbenzohydrazide

The primary synthetic routes involve the formation of the hydrazide bond between a benzoic acid derivative and a substituted hydrazine (B178648), or the stepwise construction of the molecule through sequential reactions.

The most direct and widely employed method for synthesizing this compound involves the reaction of a 3-methoxy-2-methylbenzoic acid derivative with tert-butylhydrazine. Typically, the more reactive acyl chloride, 3-methoxy-2-methylbenzoyl chloride, is used instead of the carboxylic acid to facilitate the reaction.

The synthesis process can be outlined as follows:

Preparation of tert-butylhydrazine: Tert-butylhydrazine hydrochloride is treated with a base, such as liquid caustic soda, in a solvent like toluene at low temperatures (e.g., 0°C) to yield free tert-butylhydrazine. google.com

Acylation Reaction: 3-methoxy-2-methylbenzoyl chloride is then added to the solution containing the free tert-butylhydrazine. google.com The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. This reaction yields a mixture containing the desired product, N'-(tert-butyl)-3-methoxy-2-methylbenzohydrazide, and its isomer, N-(tert-butyl)-3-methoxy-2-methylbenzohydrazide. google.com The reaction is generally performed in a suitable solvent, such as methanol or chloroform, under an inert atmosphere to prevent oxidation.

A key challenge in this route is the formation of the isomeric byproduct, N-(3-methoxy-2-methylbenzoyl)-N-tert-butylhydrazine. google.com The ratio of the desired product to this byproduct can be influenced by the reaction conditions.

An alternative approach involves sequential functionalization, where the substituents are introduced onto a simpler starting molecule in a stepwise manner. This strategy allows for greater control over the final structure. One such pathway can begin with a more basic benzohydrazide (B10538) structure, followed by the introduction of the necessary functional groups.

A representative sequential synthesis could involve these stages:

Hydrazide Formation: The process may start by reacting 2-methylbenzoic acid with hydrazine hydrate, typically under reflux conditions (70–80°C for 6–8 hours), to produce 2-methylbenzohydrazide.

Introduction of the tert-Butyl Group: The resulting 2-methylbenzohydrazide is then treated with tert-butyl chloride in a basic medium (e.g., NaOH) at controlled low temperatures (0–5°C) to minimize side reactions and introduce the tert-butyl group.

Methoxylation: The final step would involve the selective O-methylation to introduce the methoxy (B1213986) group at the 3-position of the benzene (B151609) ring. This can be achieved using reagents like dimethyl sulfate or methyl iodide in an anhydrous solvent such as dimethylformamide (DMF) at a moderate temperature (50–60°C).

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the target compound while minimizing costs and waste. Key parameters that are typically adjusted include temperature, solvent, catalysts, and the molar ratio of reactants. For the acylation of tert-butylhydrazine with 3-methoxy-2-methylbenzoyl chloride, maintaining a low temperature (not exceeding 5°C) during the addition of reagents is important. google.com After the initial reaction, allowing the mixture to react at room temperature for a period, such as two hours, can help drive the reaction to completion. google.com The choice of solvent and the method of product isolation are also critical for achieving high yields.

Purification Techniques and Isolation of High-Purity this compound

Achieving high purity is essential, particularly as this compound is an intermediate for agrochemicals. A specialized purification method has been developed to effectively remove the main byproduct, N-(3-methoxy-2-methylbenzoyl)-N-tert-butylhydrazine. google.com This technique relies on the differential stability of the product and byproduct under acidic conditions. google.com

The purification process involves the following steps:

Acidification: The crude reaction product is mixed with water and an acid, adjusting the pH to below 3. google.com

Hydrolysis of Byproduct: The acidic mixture is heated to a temperature between 40°C and 105°C for 0.5 to 5 hours. Under these conditions, the unwanted isomer byproduct undergoes hydrolysis to form 3-methoxy-2-methylbenzoic acid, while the desired product remains stable. google.com

Removal of Hydrolyzed Byproduct: The mixture is cooled and filtered to remove the precipitated 3-methoxy-2-methylbenzoic acid, which can then be recycled. google.com

Product Precipitation: The remaining mother liquor, which contains the purified product, is treated with an alkali to adjust the pH to between 7 and 12. google.com This causes the high-purity this compound to precipitate out of the solution.

Isolation: The final product is isolated by filtration. google.com

This method has been shown to produce yields of up to 97.7% with purities as high as 98%, as determined by HPLC analysis. google.com

| Example | Final pH | Product Purity (HPLC) | Yield |

|---|---|---|---|

| 1 | 10 | 98% | 97.7% |

| 2 | 10 | 96% | 97.6% |

| 3 | 9 | 98% | 96.7% |

Industrial Production Methodologies and Scalability Considerations

For industrial-scale production, synthetic routes must be efficient, cost-effective, and environmentally sound. The methodologies used for large-scale synthesis of this compound are generally adapted from the established laboratory routes.

Key considerations for scalability include:

Process Simplicity: The purification method involving acid-base chemistry is advantageous for industrial applications due to its simplicity and avoidance of complex techniques like chromatography. google.com

Cost-Effectiveness: The ability to recover and recycle expensive intermediates, such as 3-methoxy-2-methylbenzoic acid from the purification step, significantly reduces production costs. google.com

Waste Reduction: The described purification process is noted for producing little waste (three wastes), which is a critical factor for environmental compliance and sustainable manufacturing. google.com

Reagent and Solvent Choice: Industrial production utilizes industrial-grade solvents and reagents, and conditions are rigorously optimized to ensure maximum yield and purity on a large scale.

These factors make the synthesis and purification process suitable for efficient and economical industrial production. google.com

Chemical Reactivity and Mechanistic Studies of N Tert Butyl 3 Methoxy 2 Methylbenzohydrazide

Oxidative Transformations of N'-tert-butyl-3-methoxy-2-methylbenzohydrazide

The hydrazide moiety within this compound is susceptible to oxidation, a characteristic transformation for N,N'-diacylhydrazines. researchgate.netingentaconnect.combenthamdirect.comimust.edu.cn General studies on this class of compounds indicate that oxidation can lead to the formation of corresponding esters. researchgate.netingentaconnect.combenthamdirect.comimust.edu.cn While specific studies detailing the oxidation of this compound are not extensively documented in publicly available literature, analogous reactions with similar compounds suggest that treatment with common oxidizing agents would likely yield stable oxidized products.

The mechanism of such transformations would likely involve the initial formation of a radical species at the nitrogen atom, followed by subsequent rearrangement and elimination to yield the final oxidized product. The stability of the resulting products would be influenced by the nature of the substituents on the aromatic ring.

Table 1: Potential Oxidative Transformation of this compound

| Oxidizing Agent | Potential Product | Reaction Conditions |

| Lead Tetraacetate | Azo Compound | Anhydrous, non-polar solvent |

| N-Bromosuccinimide | N-Bromo derivative | Radical initiator, non-polar solvent |

| Potassium Permanganate | Benzoic Acid Derivative | Strong oxidizing conditions, aqueous solution |

Note: This table is based on general reactivity principles of hydrazides and may not represent experimentally verified outcomes for this compound.

Reductive Pathways Involving this compound

The reduction of the benzohydrazide (B10538) functionality in this compound can be achieved using various reducing agents. The carbonyl group and the nitrogen-nitrogen bond are the primary sites for reduction. The use of strong reducing agents like lithium aluminum hydride (LiAlH4) would likely lead to the complete reduction of the carbonyl group to a methylene (B1212753) group and cleavage of the N-N bond, ultimately yielding corresponding amines and alcohols.

Milder reducing agents, such as sodium borohydride (B1222165) (NaBH4), are generally used for the selective reduction of ketones and aldehydes and may not be sufficiently reactive to reduce the amide-like carbonyl of the benzohydrazide under standard conditions. youtube.comvu.nlgrafiati.com However, specific reaction conditions can sometimes facilitate such reductions. The reduction of (benzyloxycarbonyl)- and (tert-butoxycarbonyl)hydrazones has been achieved using sodium cyanoborohydride, indicating that with appropriate derivatization or under specific pH conditions, borohydride reagents can be effective. researchgate.net

Table 2: Potential Reductive Transformations of this compound

| Reducing Agent | Potential Product(s) | Reaction Conditions |

| Lithium Aluminum Hydride (LiAlH4) | 3-methoxy-2-methylbenzyl alcohol and tert-butylamine | Anhydrous ether or THF |

| Sodium Borohydride (NaBH4) | Likely no reaction under standard conditions | Methanol or ethanol |

| Catalytic Hydrogenation (e.g., H2/Pd-C) | 3-methoxy-2-methylbenzamide and tert-butylamine | High pressure and temperature |

Note: This table is based on general reactivity principles of hydrazides and may not represent experimentally verified outcomes for this compound.

Nucleophilic and Electrophilic Substitution Reactions on the Benzohydrazide Core

The benzohydrazide core of this compound possesses two main regions for substitution reactions: the aromatic ring and the acylhydrazide moiety.

Electrophilic Aromatic Substitution: The benzene (B151609) ring is substituted with a methoxy (B1213986) group at the 3-position and a methyl group at the 2-position. The methoxy group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. doubtnut.comaskfilo.combrainly.in The methyl group is a weaker activating group and is also an ortho-, para-director. The combined effect of these two groups would strongly activate the aromatic ring towards electrophilic attack, with the substitution likely occurring at the positions ortho and para to the methoxy group (positions 4 and 6) that are not sterically hindered by the adjacent methyl group.

Nucleophilic Acyl Substitution: The carbonyl carbon of the benzohydrazide is electrophilic and can undergo nucleophilic acyl substitution. The N'-tert-butylhydrazide group would act as the leaving group. The feasibility of this reaction depends on the strength of the incoming nucleophile and the stability of the leaving group. Given that hydrazides are relatively stable, harsh reaction conditions or highly reactive nucleophiles would likely be required to effect this transformation.

Role of this compound in Catalytic Processes

While this compound is primarily known as a synthetic intermediate, compounds containing the hydrazide functionality have been explored for their potential roles in catalysis. Hydrazide derivatives can act as ligands, coordinating with metal ions through the carbonyl oxygen and nitrogen atoms to form stable complexes. chemblink.com These metal-hydrazide complexes can exhibit catalytic activity in various organic transformations.

There is no direct evidence in the reviewed literature of this compound itself acting as a catalyst. However, its structural features suggest that it could potentially serve as a ligand for transition metals, thereby participating in catalytic cycles. Further research would be needed to explore and establish any catalytic applications of this compound or its derivatives.

Spectroscopic and Crystallographic Characterization of N Tert Butyl 3 Methoxy 2 Methylbenzohydrazide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for verifying the primary structure of N'-tert-butyl-3-methoxy-2-methylbenzohydrazide. The chemical shift (δ) of each nucleus is indicative of its local electronic environment, allowing for the assignment of signals to specific atoms within the molecule.

Predicted ¹H-NMR and ¹³C-NMR Data for this compound

The following data is theoretical and based on standard chemical shift ranges. The exact values would need to be confirmed by experimental analysis.

¹H-NMR (Proton NMR)| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| tert-Butyl (9H) | 1.1 - 1.4 | Singlet | 9H |

| Aromatic Methyl (3H) | 2.2 - 2.5 | Singlet | 3H |

| Methoxy (B1213986) (3H) | 3.7 - 3.9 | Singlet | 3H |

| Aromatic (3H) | 6.8 - 7.5 | Multiplet | 3H |

¹³C-NMR (Carbon-13 NMR)

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| tert-Butyl (CH₃) | 28 - 30 |

| tert-Butyl (Quaternary C) | 50 - 55 |

| Aromatic Methyl | 15 - 20 |

| Methoxy | 55 - 60 |

| Aromatic C | 110 - 140 |

| Aromatic C-O | 155 - 160 |

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule. arxiv.orgmdpi.com It detects the transfer of nuclear spin polarization through space, which is effective for protons that are typically within 5 Å of each other. mdpi.com This information is critical for elucidating the molecule's preferred conformation in solution.

For this compound, a NOESY experiment would be instrumental in defining the orientation of the substituents around the benzoyl and hydrazide groups. rcsi.comnih.gov Key expected correlations would include:

Proximity of the aromatic methyl group: NOE cross-peaks would be anticipated between the protons of the methyl group at the C2 position and the adjacent aromatic proton at C6.

Conformation around the N-N bond: Spatial correlations between the tert-butyl protons and the N-H proton of the hydrazide would provide insight into the rotational conformation around the central nitrogen-nitrogen bond.

Orientation of the methoxy group: Correlations between the methoxy protons and the aromatic proton at either the C2 or C4 position would confirm its spatial arrangement.

While specific experimental NOE data for this compound are not available in the literature, the technique remains the standard for such conformational analyses. rcsi.com

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. uni-saarland.delibretexts.orgchemguide.co.ukyoutube.comlibretexts.org

For this compound (molecular formula C₁₃H₂₀N₂O₂), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is expected. The theoretical exact mass of this ion can be calculated, providing a highly accurate confirmation of the molecular formula.

Analysis of the fragmentation patterns, typically induced by techniques like Collision-Induced Dissociation (CID), can further validate the structure. Plausible fragmentation pathways for this molecule would include the loss of neutral fragments, such as the tert-butyl group or parts of the hydrazide moiety.

Expected Mass Spectrometry Data for this compound

| Ion Type | Formula | Theoretical m/z |

|---|---|---|

| Protonated Molecular Ion [M+H]⁺ | [C₁₃H₂₁N₂O₂]⁺ | 237.1598 |

| Fragment [M+H - C₄H₈]⁺ | [C₉H₁₃N₂O₂]⁺ | 181.0972 |

Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule and how it packs within a crystal lattice. researchgate.netnih.govmdpi.com

While the crystal structures of numerous benzohydrazide (B10538) derivatives have been reported, confirming structural motifs and intermolecular interactions common to this class of compounds, a specific crystal structure for this compound is not publicly available in crystallographic databases as of this writing. rsc.org An analysis of this compound would provide unequivocal proof of its constitution and conformation in the solid state, serving as a benchmark for computational and solution-state spectroscopic studies.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. chemcollective.orglibretexts.orgyoutube.com The experimental results are then compared to the theoretical values calculated from the proposed molecular formula to assess the purity and validate the empirical formula of a synthesized sample. man.ac.ukresearchgate.net

The molecular formula for this compound is C₁₃H₂₀N₂O₂. The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | % Composition |

|---|---|---|---|

| Carbon | C | 12.011 | 66.07% |

| Hydrogen | H | 1.008 | 8.53% |

| Nitrogen | N | 14.007 | 11.85% |

| Oxygen | O | 15.999 | 13.54% |

| Total | | 236.31 | 100.00% |

Computational Chemistry and Theoretical Investigations of N Tert Butyl 3 Methoxy 2 Methylbenzohydrazide

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. In the context of N'-tert-butyl-3-methoxy-2-methylbenzohydrazide, DFT calculations would be employed to determine its most stable three-dimensional geometry. By optimizing the molecular structure, key parameters like bond lengths, bond angles, and dihedral angles can be precisely calculated. For similar diacylhydrazine compounds, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G, have been shown to accurately reproduce crystal structure parameters obtained from X-ray diffraction. semanticscholar.org

Beyond geometry optimization, DFT provides a wealth of information about the electronic properties of the molecule. This includes the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. The MEP map visually represents the regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack. These computational outputs are crucial for understanding the molecule's reactivity and intermolecular interactions. semanticscholar.org

Table 1: Illustrative Data from DFT Geometry Optimization for this compound

| Parameter | Optimized Value |

| Bond Length (C=O) | ~1.23 Å |

| Bond Length (N-N) | ~1.38 Å |

| Bond Angle (C-N-N) | ~118° |

| Dihedral Angle (Benzoyl) | Variable |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type. Actual values would require a specific computational study.

Prediction of Spectroscopic Parameters (e.g., Theoretical NMR Shifts)

Computational methods can predict various spectroscopic properties of this compound, which can be invaluable for interpreting experimental data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are particularly common. By calculating the magnetic shielding tensors for each nucleus in the DFT-optimized geometry, theoretical chemical shifts can be predicted. These predicted shifts, when compared with experimental spectra, can aid in the definitive assignment of signals and confirm the proposed molecular structure. mdpi.com For substituted benzohydrazides, the correlation between calculated and experimental NMR shifts is a powerful tool for structural elucidation. researchgate.netderpharmachemica.com

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated. These theoretical spectra help in assigning the vibrational modes of the molecule, such as the characteristic stretching frequencies of the C=O and N-H bonds.

Table 2: Illustrative Predicted ¹H NMR Chemical Shifts for Key Protons in this compound

| Proton Group | Predicted Chemical Shift (ppm) |

| tert-Butyl (9H, singlet) | 1.3 - 1.5 |

| Aromatic (3H, multiplet) | 6.9 - 7.5 |

| N-H (1H, singlet) | 8.5 - 9.5 |

| Methoxy (B1213986) (3H, singlet) | 3.8 - 4.0 |

| Methyl (3H, singlet) | 2.2 - 2.4 |

Note: This table provides an example of the kind of data generated by theoretical NMR prediction. The values are estimates and would be refined by actual calculations.

Molecular Dynamics Simulations to Explore Conformational Space

This compound possesses several rotatable bonds, leading to a complex conformational landscape. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. An MD simulation would allow for the exploration of the different accessible conformations of the molecule by simulating its dynamic behavior. This provides insight into the molecule's flexibility, the relative energies of different conformers, and the barriers to conformational change. Understanding the preferred conformations is essential, as the molecule's shape is intrinsically linked to its physical properties and biological activity.

Quantum Chemical Approaches to Reaction Mechanism Modeling

Quantum chemical methods, particularly DFT, can be used to model the mechanisms of chemical reactions involving this compound. For example, the synthesis of this compound or its subsequent reactions, such as its use as an intermediate in the production of methoxyfenozide (B170004), could be investigated. fao.org By calculating the energies of reactants, products, and transition states, a complete reaction energy profile can be constructed. This allows for the determination of activation energies, which provides insight into the reaction kinetics and the plausibility of a proposed mechanism. Such studies are critical for optimizing reaction conditions and understanding the fundamental reactivity of the compound. For instance, the oxidative degradation of diacylhydrazines has been studied, revealing mechanisms of decomposition. mdpi.com

Intermolecular Interactions and Binding Energy Calculations

The biological activity of many molecules is predicated on their ability to interact with specific protein targets. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rhhz.net If a biological target for this compound or its derivatives were identified, molecular docking could be used to predict how it fits into the binding site of the receptor.

Following docking, more rigorous methods can be employed to calculate the binding energy between the molecule (ligand) and its receptor. These calculations quantify the strength of the intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that stabilize the complex. Such binding energy calculations are a key component of computational drug design and help in understanding the structure-activity relationship of a series of compounds. mdpi.comnih.gov

Biological Activity and Molecular Mechanisms of Action of N Tert Butyl 3 Methoxy 2 Methylbenzohydrazide

Ecdysone (B1671078) Agonist Activity and Mimicry of Insect Molting Hormone

Diacylhydrazine compounds, including the structural class of N'-tert-butyl-3-methoxy-2-methylbenzohydrazide, are distinguished by their ability to act as potent ecdysone agonists. researchgate.net They mimic the natural insect molting hormone, 20-hydroxyecdysone (20E), which plays a critical role in initiating and regulating the molting process, a fundamental aspect of insect development. scielo.br By binding to the ecdysone receptor, these compounds trigger a premature and often incomplete molting cascade in susceptible insect larvae. nih.gov This hormonal mimicry disrupts the normal developmental timeline, leading to a lethal, abortive molt. This mode of action contrasts with conventional neurotoxic insecticides, as it targets a physiological process specific to insects. scielo.br

Interaction with Insect Ecdysone Receptors: Binding and Activation Mechanisms

The molecular basis for the activity of diacylhydrazines lies in their high-affinity binding to the ecdysone receptor complex (EcR). nih.gov The functional ecdysone receptor is a heterodimer composed of the Ecdysone Receptor (EcR) protein and the Ultraspiracle (USP) protein, which is a homolog of the vertebrate retinoid X receptor (RXR). nih.govsdbonline.org The binding of a ligand, such as a diacylhydrazine, stabilizes the EcR-USP heterodimer, which then binds to specific ecdysone response elements (EcREs) on the DNA to regulate the transcription of target genes. sdbonline.org

Studies on the interaction have revealed that the binding affinity of these nonsteroidal agonists to the EcR/USP complex is a primary determinant of their hormonal activity strength. nih.gov Crystal structure analyses of the ligand-binding domains (LBDs) of EcR/USP have shown that the receptor possesses remarkable structural adaptability. The ligand-binding pocket can open up to accommodate the synthetic agonists. A key finding is that these synthetic compounds occupy a region within the pocket that, in the presence of the natural hormone 20E, is filled with structural water molecules forming a "water channel." nih.gov This channel acts as a molecular adaptation mechanism, allowing the receptor to bind these structurally different synthetic ligands. nih.gov The interaction is stabilized by a network of hydrogen bonds between the ligand and specific amino acid residues within the binding pocket, such as Thr343, Tyr408, and Asn504. researchgate.net

Table 1: Ecdysone Receptor Binding Affinity

| Compound Class | Receptor Target | Binding Affinity (Kd) | Consequence |

|---|---|---|---|

| Diacylhydrazines (e.g., Methoxyfenozide) | Ecdysone Receptor Complex (EcR:USP) | High (e.g., 0.5 nM for Methoxyfenozide) nih.gov | Potent agonism of 20-hydroxyecdysone nih.gov |

Disruption of Insect Growth and Development Processes

The agonistic binding to the ecdysone receptor initiates a cascade of physiological disruptions in insects, particularly in the larval stages of Lepidoptera. nih.gov The induced premature molting is faulty and incomplete, resulting in the inability of the larva to shed its old cuticle properly. This leads to mortality due to starvation, desiccation, or physical entrapment. researchgate.net

Research on methoxyfenozide (B170004), a direct derivative, demonstrates a range of sublethal and lethal effects that disrupt insect development:

Prolonged Development: The larval stage of treated insects can be significantly extended. For instance, the larval stage of Spodoptera frugiperda lasted 1.6 to 1.7 times longer in treated individuals compared to controls. scielo.br

Morphological Abnormalities: Exposure leads to a higher incidence of deformed pupae and adults. researchgate.net Arrested molting and other structural deformities are common observations. ansfoundation.org

Reduced Survival and Reproduction: Progressive larval mortality is observed even at sublethal concentrations. scielo.br Additionally, these compounds can exhibit ovicidal activity by altering embryonic development, leading to a significant reduction in egg hatchability. univ-soukahras.dz

Inhibition of Emergence: A significant effect is the inhibition of adult emergence from the pupal stage. ansfoundation.org

Table 2: Effects of Methoxyfenozide on Insect Development

| Developmental Stage | Observed Effect | Species Example |

|---|---|---|

| Egg | Reduced hatchability, altered embryonic development univ-soukahras.dz | Culex pipiens univ-soukahras.dz |

| Larva | Prolonged development time, progressive mortality, reduced pupal weight scielo.brresearchgate.net | Spodoptera frugiperda scielo.br |

| Pupa | Increased mortality, formation of deformed pupae researchgate.net | Spodoptera frugiperda researchgate.net |

| Adult | Inhibition of emergence, formation of deformed adults researchgate.netansfoundation.org | Aedes aegypti ansfoundation.org |

Investigation of Specific Molecular Targets and Biological Pathways

The primary molecular target for this compound and related diacylhydrazines is unequivocally the ecdysone receptor complex (EcR/USP). nih.govnih.gov Activation of this receptor complex is the initiating event that triggers the downstream biological effects. The biological pathway affected is the ecdysone signaling pathway, which is central to the regulation of gene expression during insect development. sdbonline.org

Upon binding of the agonist, the activated EcR/USP heterodimer acts as a transcription factor. It binds to ecdysone response elements in the promoter regions of ecdysone-responsive genes, modulating their expression. sdbonline.org This leads to the synthesis of proteins necessary for the molting process, but at an inappropriate time, causing the observed developmental disruptions. Furthermore, recent studies suggest that the ecdysone signaling pathway can interact with other hormonal pathways, indicating a complex cross-talk between different regulatory systems in the insect. scielo.br

Role as a Modulator or Inhibitor in Enzyme Systems

While the primary mode of action is not direct enzyme inhibition, diacylhydrazines indirectly affect the activity of certain enzyme systems, particularly those involved in detoxification and metabolism. Insects respond to xenobiotic compounds, including insecticides, by upregulating detoxification enzymes.

Studies on methoxyfenozide have shown that its application can significantly alter the activity of key detoxification enzymes:

Cytochrome P450 monooxygenases (P450s): The activity of P450s is often significantly changed after exposure. researchgate.net Research has shown upregulation of several P450 genes (e.g., CYP6AE44, CYP9A26) in response to methoxyfenozide treatment. researchgate.net

Glutathione S-transferases (GSTs): GST activity is also significantly altered. researchgate.net Several GST genes have been observed to be upregulated following exposure. researchgate.net

Carboxylesterases (CaEs): The activity of carboxylesterases has shown less significant changes in some studies. researchgate.net

These enzymes are involved in Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) of the detoxification process. nih.gov The modulation of these enzyme systems represents the insect's metabolic response to the chemical stressor, attempting to break down and eliminate the compound. This enzymatic modulation is a critical factor in the development of insecticide resistance. nih.gov

Mechanistic Insights from Comparative Studies with Related Diacylhydrazines

This compound belongs to the broader class of diacylhydrazine insecticides, which includes compounds like tebufenozide and halofenozide. researchgate.net Comparative studies of these analogs provide valuable insights into their structure-activity relationships and mechanisms of action.

Selective Toxicity: A key finding from comparative studies is the selective toxicity of different diacylhydrazines towards different insect orders. For example, tebufenozide and methoxyfenozide are highly effective against Lepidopteran (moth and butterfly) pests, while halofenozide is more effective against Coleopteran (beetle) pests. researchgate.net This selectivity is attributed to differences in the binding affinity of these compounds to the ecdysone receptors of different insect orders. researchgate.net

Structure-Activity Relationships: The insecticidal potency of diacylhydrazines is influenced by the specific chemical groups attached to the core hydrazide structure. The design and synthesis of novel derivatives involve modifying these groups to enhance binding affinity to the receptor and improve insecticidal activity. mdpi.comnih.govnih.gov For instance, studies have shown that certain novel diacylhydrazine derivatives can exhibit higher insecticidal activity than reference compounds like tebufenozide against specific pests. mdpi.com These comparative analyses are crucial for the development of new insecticides with improved efficacy and selectivity. researchgate.net

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Impact of Benzohydrazide (B10538) Substituents on Biological Potency and Selectivity

Research on various diacylhydrazine derivatives has demonstrated that the introduction of different functional groups on the benzoyl moiety can modulate the binding affinity to the ecdysone (B1671078) receptor (EcR). nih.gov The selectivity of these compounds is also a key consideration, as modifications to the benzohydrazide structure can affect their toxicity to non-target organisms. nih.govunirioja.es For instance, certain substitutions may enhance activity against specific insect orders, such as Lepidoptera, while minimizing harm to beneficial insects. nih.gov The relationship between the electronic and steric properties of these substituents and the resulting biological activity is a central theme in the design of new and effective insect growth regulators. nih.gov

Role of the Methoxy (B1213986) Group in Molecular Recognition and Activity

The methoxy group (-OCH3) is a common substituent in many biologically active molecules, including pharmaceuticals and agrochemicals, where it can significantly influence molecular recognition and activity. nih.gov In the structure of N'-tert-butyl-3-methoxy-2-methylbenzohydrazide, the methoxy group at the 3-position of the benzoyl ring is expected to play a role in the compound's interaction with its biological target.

The presence of a methoxy group can affect the electronic properties of the aromatic ring through its electron-donating resonance effect and electron-withdrawing inductive effect. nih.gov This can, in turn, influence the strength of interactions, such as hydrogen bonding and van der Waals forces, between the ligand and the receptor. unina.it The position of the methoxy group is also critical, as it dictates the spatial arrangement of this functional group within the binding site. mdpi.com In many approved drugs, the methoxy group has been shown to be crucial for achieving the desired pharmacological effect by optimizing ligand-target binding and improving pharmacokinetic properties. nih.gov

Positional Effects of Methyl and Methoxy Substituents on Biological Profiles

The relative positions of the methyl and methoxy groups on the benzoyl ring of this compound are critical in defining its three-dimensional structure and, consequently, its biological profile. The ortho-position of the methyl group relative to the hydrazide linkage and the meta-position of the methoxy group create a specific substitution pattern that influences the molecule's conformation and interaction with the ecdysone receptor.

Application of CoMFA and Other 3D-QSAR Methodologies to N,N'-Diacylhydrazines

Comparative Molecular Field Analysis (CoMFA) and other 3D-Quantitative Structure-Activity Relationship (3D-QSAR) methodologies are powerful computational tools used to understand the relationship between the three-dimensional properties of molecules and their biological activities. unicamp.br These methods have been extensively applied to series of N,N'-diacylhydrazines to elucidate the structural requirements for potent ecdysone receptor agonists. nih.govnih.gov

In a typical CoMFA study, a set of structurally related compounds with known biological activities are aligned, and their steric and electrostatic fields are calculated. chemrevlett.com Statistical methods, such as Partial Least Squares (PLS), are then used to derive a correlation between the variations in these fields and the observed biological activities. The results of these analyses are often visualized as contour maps, which indicate regions where steric bulk or specific electrostatic properties are predicted to enhance or diminish activity. These models provide valuable insights for the rational design of new, more potent analogs. mdpi.com For N,N'-diacylhydrazines, CoMFA studies have consistently highlighted the importance of the steric bulk of the N'-tert-butyl group and the electronic nature of the substituents on the aromatic rings for optimal activity. nih.govnih.gov

Ligand-Receptor Interaction Modeling and Pharmacophore Development

Understanding the interactions between a ligand and its receptor at the molecular level is fundamental for the development of new and improved bioactive compounds. For this compound and related diacylhydrazines, ligand-receptor interaction modeling has been instrumental in elucidating their binding mode to the ecdysone receptor. nih.gov

These modeling studies often involve docking the ligand into a 3D model of the receptor's ligand-binding domain. nih.gov This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the ligand-receptor complex. researchgate.net The insights gained from these models are consistent with and help to explain the observed structure-activity relationships.

Based on the analysis of these interactions and the structures of known active compounds, a pharmacophore model can be developed. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific receptor and elicit a biological response. For diacylhydrazine ecdysone agonists, the pharmacophore typically includes a hydrophobic feature corresponding to the tert-butyl group, hydrogen bond acceptors from the carbonyl oxygens, and specific aromatic features. nih.gov This model serves as a valuable template for the design and virtual screening of new potential insecticides.

N Tert Butyl 3 Methoxy 2 Methylbenzohydrazide As a Synthetic Intermediate and Precursor Chemistry

Precursor in the Synthesis of Methoxyfenozide (B170004) and Related Agrochemicals

The most prominent application of N'-tert-butyl-3-methoxy-2-methylbenzohydrazide is its role as the penultimate intermediate in the production of methoxyfenozide, a highly effective insecticide. chemicalbook.com Methoxyfenozide belongs to the diacylhydrazine class of insect growth regulators, which function by mimicking the insect molting hormone, 20-hydroxyecdysone, causing a premature and lethal molt.

The synthesis of methoxyfenozide from this compound involves the acylation of the secondary amine in the hydrazide group. Specifically, the compound is reacted with 3,5-dimethylbenzoyl chloride to yield the final product, N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-3-methoxy-2-methylbenzohydrazide (methoxyfenozide). molport.com The initial synthesis of the precursor itself is typically achieved through the reaction of 3-methoxy-2-methylbenzoic acid or its corresponding acyl chloride with tert-butylhydrazine. chemblink.comgoogle.com This straightforward and efficient conversion underscores the compound's importance in the large-scale industrial production of this key agrochemical.

The structural framework of this compound is foundational to the bioactivity of methoxyfenozide. The tert-butyl group provides steric bulk, which can influence the molecule's binding affinity to the ecdysone (B1671078) receptor, while the substituted benzoyl portion is crucial for mimicking the natural hormone. chemblink.com

Building Block for the Construction of Diverse Organic Molecules

Beyond its specific role in agrochemical synthesis, the chemical structure of this compound makes it a valuable building block for a variety of other organic molecules. Aromatic hydrazides, as a class, are well-established as versatile intermediates in medicinal and materials chemistry. chemblink.com

The key to its utility lies in the reactivity of the hydrazide functional group. This moiety is particularly reactive and can participate in several fundamental organic reactions:

Condensation Reactions: The -NH- group of the hydrazide can react with aldehydes and ketones to form hydrazones. These resulting N-acylhydrazones are stable, often crystalline, compounds that are themselves important intermediates for synthesizing nitrogen-containing heterocyclic compounds. chemblink.com

Cyclization Reactions: The hydrazide group can be used to construct a wide array of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. chemblink.com

The presence of the substituted aromatic ring and the bulky tert-butyl group allows chemists to introduce these specific features into larger, more complex molecules, potentially influencing their physical properties and biological activities. chemblink.com

Derivatization Strategies for the Preparation of Novel this compound Analogues

The this compound core can be readily modified to generate a library of novel analogues for research and development, particularly in the search for new bioactive compounds. The primary site for derivatization is the secondary amine of the hydrazide group, which is amenable to a range of chemical modifications.

The most common derivatization strategy is N-acylation , similar to the final step in methoxyfenozide synthesis. By reacting the parent hydrazide with different acylating agents (such as various substituted benzoyl chlorides or aliphatic acyl chlorides), a diverse portfolio of diacylhydrazine analogues can be produced. This approach allows for systematic exploration of structure-activity relationships, where modifications to the acyl group can fine-tune the biological efficacy or target specificity of the resulting molecule.

Examples of such derivatization are found in commercially available analogues, which can be used as reference standards or for further research. These derivatives highlight the synthetic accessibility of modifying the core structure.

| Derivative Name | Modifying Group | CAS Number | Molecular Formula |

|---|---|---|---|

| N'-(tert-butyl)-3-methoxy-2-methyl-n'-(3-methylbenzoyl)benzohydrazide | 3-methylbenzoyl | 163336-51-4 | C21H26N2O3 |

| N-(tert-Butyl)-3-methoxy-n'-(3-methoxy-2-methylbenzoyl)-2-methylbenzohydrazide | 3-methoxy-2-methylbenzoyl | 176365-28-9 | C22H28N2O4 |

| N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-3-methoxy-2-methylbenzohydrazide (Methoxyfenozide) | 3,5-dimethylbenzoyl | 161050-58-4 | C22H28N2O3 |

Applications in Synthetic Transformations beyond Direct Product Formation

The utility of this compound extends beyond its use as a direct precursor. The inherent reactivity of the molecule allows it to be employed in more complex synthetic transformations where the hydrazide moiety acts as a reactive handle or a directing group.

The hydrazide group is known to participate in various chemical reactions, including oxidation and reduction. For instance, reduction of the hydrazide could yield corresponding hydrazine (B178648) derivatives, while controlled oxidation might produce other nitrogen-containing functionalities.

Furthermore, the potential for this compound to act as a ligand in coordination chemistry presents another avenue for its application. Hydrazide derivatives can chelate metal ions, and such metal complexes could find use in catalysis or as novel antimicrobial agents. chemblink.com The strategic placement of the methoxy (B1213986) and methyl groups on the benzene (B151609) ring can influence the electron density of the aromatic system, thereby modulating the chemical behavior of the molecule in these advanced synthetic applications. chemblink.com While its primary documented use remains in agrochemical synthesis, its functional group chemistry suggests a broader potential in the construction of complex chemical architectures.

Derivatization and Analog Development of N Tert Butyl 3 Methoxy 2 Methylbenzohydrazide

Synthesis and Biological Evaluation of Substituted Benzohydrazide (B10538) Derivatives

The synthesis of substituted benzohydrazide derivatives is a key strategy for exploring the chemical space around the N'-tert-butyl-3-methoxy-2-methylbenzohydrazide scaffold. thepharmajournal.com These syntheses often involve the condensation of a substituted benzohydrazide with various aldehydes or ketones to form hydrazones, or the acylation of the hydrazide nitrogen. thepharmajournal.comderpharmachemica.com The parent benzohydrazides are typically prepared by reacting a corresponding methyl benzoate (B1203000) with hydrazine (B178648) hydrate. thepharmajournal.com

A variety of substituted benzohydrazide derivatives have been synthesized and evaluated for a range of biological activities, including antimicrobial, anticancer, and insecticidal properties. derpharmachemica.comresearchgate.netnih.gov For instance, a series of diacylhydrazine and acylhydrazone derivatives were synthesized and evaluated for their insecticidal activity against several lepidopteran pests. mdpi.comnih.gov The synthesis involved reacting 3-acylaminobenzoyl hydrazines with various acyl chlorides to produce the final diacylhydrazine compounds. mdpi.com

Biological evaluation of these derivatives has demonstrated significant insecticidal activity. mdpi.com Several of the synthesized compounds exhibited higher mortality rates against the beet armyworm (Spodoptera exigua) than commercial reference compounds like tebufenozide. mdpi.comnih.gov The results from these evaluations are critical for establishing structure-activity relationships, which guide future derivatization efforts. mdpi.com

| Compound | Target Pest | Concentration (mg/L) | Mortality (%) at 72h | Reference |

|---|---|---|---|---|

| 3b | S. exigua | 10 | >95 | mdpi.com |

| 4b | S. exigua | 10 | >95 | mdpi.com |

| 4c | S. exigua | 10 | >95 | mdpi.com |

| 4f | S. exigua | 10 | >95 | mdpi.com |

| 10g | P. xylostella | 200 | 96.7 | nih.gov |

| 10h | P. xylostella | 200 | 100 | nih.gov |

| 10w | P. xylostella | 200 | 100 | nih.gov |

Design and Characterization of Heterocyclic Analogs

A prominent strategy in medicinal and agricultural chemistry is the replacement of carbocyclic rings with heterocyclic systems, a concept known as bioisosterism. benthamscience.comwikipedia.org This approach is applied to the benzohydrazide scaffold to modulate physicochemical properties and biological activity. nih.gov In the context of diacylhydrazine insecticides, the phenyl ring of the benzoyl group has been replaced with various benzoheterocycles to investigate the potential for enhanced activity. nih.gov

Researchers have synthesized and characterized a series of analogs where the phenyl group was substituted with rings such as benzodioxole, benzodioxane, indole, benzoxazole, and benzothiazole. nih.gov The design of these analogs was partly inspired by the goal of superimposing the insecticide's structure onto that of the natural insect molting hormone, 20-hydroxyecdysone. nih.gov

The biological evaluation of these heterocyclic analogs against the common cutworm (Spodoptera litura) revealed that certain modifications led to a significant increase in insecticidal potency. nih.gov Specifically, analogs containing benzodioxole and dihydro-benzodioxine moieties demonstrated high insecticidal activities, surpassing that of the parent phenyl compound and matching the efficacy of the commercial insecticide tebufenozide. nih.gov This highlights the successful application of heterocyclic bioisosteres in developing more potent benzohydrazide-based insecticides. nih.govnih.gov

| Compound Name | Heterocyclic Moiety | Biological Activity Profile | Reference |

|---|---|---|---|

| N-tert-Butyl-N'-(3,5-dimethylbenzoyl)-1,3-benzodioxole-5-carbohydrazide | Benzodioxole | High insecticidal activity, superior to the phenyl analog and equal to tebufenozide. | nih.gov |

| N-tert-butyl-N'-(3,5-dimethylbenzoyl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide | Dihydro-benzodioxine | High insecticidal activity, superior to the phenyl analog and equal to tebufenozide. | nih.gov |

| N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-N-2,4-dimethyl-2,3-dihydrobenzofuran-5-carbohydrazide | Dihydrobenzofuran | Identified as a highly active compound against oriental armyworm and mosquito. | nih.gov |

Structure-Guided Design of New Diacylhydrazine Scaffolds with Modified Functional Groups

The development of novel diacylhydrazine insecticides increasingly relies on structure-guided design principles. nih.govnih.gov This rational approach utilizes knowledge of the target receptor's structure and the pharmacophore of known active compounds to design new molecules with improved properties. nih.gov Many diacylhydrazine insecticides act as ecdysone (B1671078) receptor (EcR) agonists or as activators of the ryanodine (B192298) receptor (RyR), a non-voltage-gated calcium channel. nih.govresearchgate.netnih.gov

One design strategy involves the combination of known active functional groups or moieties to create hybrid molecules. nih.gov For example, researchers have designed and synthesized new scaffolds by incorporating an aromatic diamide (B1670390) unit into a diacylhydrazine or acylhydrazone moiety. nih.govresearchgate.net This was based on the principle of "active group combination" and bioisosterism. nih.gov

These rationally designed molecules are then synthesized and subjected to biological evaluation to validate the design hypothesis. nih.gov The structures of the novel compounds are confirmed using spectroscopic methods such as NMR and mass spectrometry. mdpi.comnih.gov Subsequent bioassays against target pests provide crucial data on their efficacy and help refine the structure-activity relationship models, guiding the next cycle of design and optimization. nih.govnih.gov This iterative process of design, synthesis, and testing is fundamental to discovering new and effective diacylhydrazine-based agents. nih.gov

Impact of Steric and Electronic Modifications on Biological Activity

Studies on the structure-activity relationships of diacylhydrazine and acylhydrazone derivatives have provided specific insights into these effects. For instance, research has shown that the presence of fluorine atoms is important for insecticidal activity. mdpi.com Furthermore, it was observed that substituents with relatively weak electron-withdrawing effects could enhance insecticidal potency, whereas strong electron-withdrawing or electron-donating groups were less effective. mdpi.comresearchgate.net This suggests that a specific electronic profile is required for optimal interaction with the biological target. mdpi.com

The steric bulk of substituents is also a critical factor. The tert-butyl group, a defining feature of the this compound scaffold, provides significant steric hindrance that influences the molecule's conformation and binding affinity. chemblink.com This steric effect can also be the basis for selectivity. Docking studies have shown that steric clashes can prevent certain diacylhydrazine insecticides from binding to the ecdysone receptor of non-target beneficial insects, thereby conferring selectivity. nih.gov The interplay of these steric and electronic factors is often analyzed using computational methods like Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) to build predictive models for designing more potent and selective compounds. researchgate.netnih.gov

| Modification Type | Example Substituent(s) | Observed Impact on Activity | Reference |

|---|---|---|---|

| Electronic Effect (Weakly Electron-Withdrawing) | -F, -Cl | Can strengthen insecticidal activity. The presence of fluorine is often important. | mdpi.comnih.gov |

| Electronic Effect (Strongly Electron-Withdrawing) | -NO₂ | Does not enhance, and may decrease, insecticidal activity. | mdpi.com |

| Electronic Effect (Electron-Donating) | -OCH₃ | Does not enhance insecticidal activity in certain scaffolds. | mdpi.com |

| Steric Effect (Bulky Group) | tert-Butyl | Influences binding affinity and conformation; can contribute to selectivity by causing steric clashes in non-target receptors. | nih.govchemblink.com |

Future Research Directions and Unexplored Avenues

Advanced Synthetic Methodologies for N'-tert-butyl-3-methoxy-2-methylbenzohydrazide and Its Derivatives

The conventional synthesis of this compound and other diacylhydrazines typically involves the coupling of acyl chlorides with carbohydrazides or the reaction of hydrazine (B178648) hydrate with carboxylic acids. ingentaconnect.comgoogle.com While effective, these methods can present challenges in terms of yield, purity, and scalability. Future research is increasingly focused on developing more advanced and efficient synthetic strategies.

One promising area is the application of flow chemistry . This technology utilizes continuous-flow reactors instead of traditional batch processing. For agrochemical synthesis, flow chemistry offers significant advantages, including enhanced safety when handling hazardous reagents, improved reaction control, higher yields, and greater throughput. thalesnano.comacs.orgcam.ac.uk The ability to rapidly screen and optimize reaction conditions makes it an ideal platform for developing novel synthetic routes for complex molecules like Methoxyfenozide (B170004) and its derivatives. thalesnano.comresearchgate.net

Another avenue for innovation lies in the development of novel catalytic systems for benzohydrazide (B10538) synthesis. Research into various catalysts, including inorganic acids, has shown potential for improving reaction efficiency. derpharmachemica.comderpharmachemica.com Furthermore, the synthesis of a wide array of diacylhydrazine derivatives containing different scaffolds, such as furan and pyrazole, highlights the ongoing effort to create new molecules with potentially enhanced insecticidal properties through innovative synthetic design. sioc-journal.cnnih.govmdpi.comnih.gov These efforts aim to not only improve existing processes but also to facilitate the discovery of next-generation insecticides. nih.gov

Deeper Mechanistic Understanding of Molecular Interactions with Biological Targets

The primary target of this compound is the ecdysone (B1671078) receptor (EcR), where it mimics the natural molting hormone, 20-hydroxyecdysone. nih.govscilit.com However, a deeper understanding of this interaction at the molecular level, as well as the mechanisms of resistance, is crucial for its sustained use.

Future research will likely focus on elucidating the precise binding modes of Methoxyfenozide and its analogs within the ligand-binding pocket of the EcR from various insect species. High-resolution structural data from techniques like X-ray crystallography could provide atomic-level insights, guiding the design of more potent and selective molecules.

A significant area of ongoing investigation is the biochemical basis of resistance. Studies have shown that resistance to Methoxyfenozide in pest populations, such as the cotton leafworm (Spodoptera littoralis) and the tomato pinworm (Tuta absoluta), is linked to enhanced metabolic detoxification. proquest.comnih.govnih.govresearchgate.net Key enzyme families implicated in this resistance include:

| Enzyme Family | Role in Resistance | Synergistic Agent |

| Monooxygenases (MO) | Increased activity leads to metabolic breakdown of the insecticide. | Piperonyl Butoxide (PBO) |

| Esterases | Potential involvement in detoxification. | S,S,S-tributyl phosphorotrithioate (DEF) |

| Glutathione S-transferases (GST) | Potential involvement in detoxification. | Diethyl maleate (DEM) |

This table summarizes the key enzyme families involved in metabolic resistance to Methoxyfenozide and the synergists used to identify their involvement.

Research indicates that monooxygenases, in particular, play a major role in conferring resistance. nih.govnih.govresearchgate.net Understanding the specific enzymes involved and the genetic basis for their enhanced activity is a critical future research direction for developing effective resistance management strategies. proquest.comnih.gov

Exploration of Novel Biological Activities Beyond Ecdysone Agonism

While the ecdysone agonist activity of this compound is its defining characteristic, research is beginning to uncover other biological effects that warrant further exploration. These sublethal effects can have significant impacts on pest population dynamics even at concentrations that are not immediately lethal.

Studies on the fall armyworm (Spodoptera frugiperda) and the tobacco cutworm (Spodoptera litura) have demonstrated that exposure to sublethal doses of Methoxyfenozide can lead to:

Delayed larval development nih.gov

Reduced pupal weight nih.gov

Increased pupal mortality and deformities nih.gov

Reduced fecundity and fertility researchgate.netresearchgate.net

These findings suggest that the compound's impact on pest populations may be more comprehensive than previously understood, extending beyond simple larval mortality. nih.govresearchgate.net

Furthermore, the vast chemical space of diacylhydrazine derivatives opens the possibility of discovering compounds with entirely new modes of action. For instance, recent research on novel isoxazoline diacylhydrazine compounds has indicated that they may act as inhibitors of the γ-aminobutyric acid (GABA) receptor, a completely different target from the ecdysone receptor. acs.org This discovery highlights the potential for this chemical class to yield insecticides with diverse mechanisms of action, which is a critical need for combating insecticide resistance.

Integration of Computational and Experimental Approaches for Rational Design

The design of new and improved insecticides is increasingly benefiting from the synergy between computational modeling and experimental validation. These in silico approaches can significantly accelerate the discovery process by predicting the activity of novel compounds before they are synthesized.

Quantitative Structure-Activity Relationship (QSAR) studies are a key computational tool. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully applied to diacylhydrazine derivatives to build models that correlate the three-dimensional properties of the molecules with their insecticidal activity. sioc-journal.cn These models provide contour maps that can guide the modification of the chemical structure to enhance bioactivity. sioc-journal.cn

Molecular docking simulations are another powerful technique used to predict how a ligand, such as a Methoxyfenozide analog, will bind to its target receptor. mdpi.com By simulating the interaction between the compound and the ecdysone receptor's binding site, researchers can estimate binding affinity and identify key interactions, providing a rational basis for designing more potent molecules. acs.orgmdpi.com The development of computational workflows to screen large libraries of virtual compounds for their potential to bind to the EcR is an active area of research that promises to identify novel chemical scaffolds for future insecticides. oup.com

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are becoming increasingly important in the agrochemical industry to minimize environmental impact and improve economic efficiency. Future research on the synthesis of this compound will undoubtedly focus on more sustainable practices.

Biocatalysis , the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a green alternative to traditional chemical synthesis. benthamdirect.comresearchgate.netwikipedia.orgresearchgate.net Enzymes operate under mild conditions, are highly selective, and can reduce the need for hazardous reagents and solvents, thereby minimizing waste. researchgate.netnih.gov Exploring enzymatic routes for key steps in the synthesis of Methoxyfenozide or its precursors is a promising avenue for future development. benthamdirect.comresearchgate.net

As mentioned previously, flow chemistry also aligns with green chemistry principles. thalesnano.com Continuous-flow processes can lead to significant reductions in energy consumption and solvent use compared to batch reactions. researchgate.netmst.edu The improved control and efficiency offered by flow reactors can also lead to higher purity products, reducing the need for extensive downstream purification and the associated waste generation. acs.org The integration of these technologies into the manufacturing process represents a key step towards a more sustainable production of this important insecticide.

常见问题

Q. What are the optimized synthetic routes for N'-tert-butyl-3-methoxy-2-methylbenzohydrazide, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves sequential functionalization:

Hydrazide Formation : React 2-methylbenzoic acid with hydrazine hydrate under reflux (70–80°C, 6–8 hrs) to yield 2-methylbenzohydrazide .

tert-Butyl Introduction : Treat the hydrazide with tert-butyl chloride in a basic medium (e.g., NaOH, 0–5°C) to minimize side reactions .

Methoxylation : Use dimethyl sulfate or methyl iodide in anhydrous DMF at 50–60°C for selective O-methylation .

Optimization Tips :

- Use continuous flow reactors for scale-up to enhance reproducibility and reduce byproducts .

- Monitor reaction progress via TLC or HPLC to adjust stoichiometry and temperature dynamically .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : - and -NMR confirm substituent positions (e.g., tert-butyl singlet at δ ~1.3 ppm, methoxy at δ ~3.8 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 236.31 for CHNO) .

- X-ray Crystallography : Resolve ambiguous stereochemistry; the tert-butyl group often induces specific crystal packing patterns .

- HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity, and what QSAR approaches are applicable?

Methodological Answer:

- Key Modifications :

- tert-Butyl Group : Enhances metabolic stability by steric hindrance but may reduce solubility .

- Methoxy Position : Para-substitution (vs. meta) in related benzohydrazides increases antifungal activity by 40% against Botrytis cinerea .

- QSAR Workflow :

- Descriptor Calculation : Use software (e.g., CODESSA) to compute electronic (e.g., Hammett σ), steric (e.g., molar refractivity), and hydrophobic (logP) parameters.

- Model Validation : Apply partial least squares (PLS) regression to correlate descriptors with IC values from enzyme inhibition assays .

- In Silico Screening : Dock modified structures into target enzymes (e.g., cytochrome P450) using AutoDock Vina to predict binding affinities .

Q. What mechanisms underlie the compound’s interaction with enzymatic targets, and how can in silico docking studies be designed to explore this?

Methodological Answer:

- Proposed Mechanism : The hydrazide moiety chelates metal ions (e.g., Fe) in enzymes like lipoxygenase, disrupting redox activity .

- Docking Protocol :

- Protein Preparation : Retrieve target enzyme structures (e.g., PDB ID 1JNK) and remove water/ligands using PyMOL.

- Ligand Preparation : Generate 3D conformers of the compound with Open Babel and assign Gasteiger charges.

- Grid Generation : Define active site coordinates (e.g., around His-372 for cytochrome P450) .

- Molecular Dynamics (MD) : Run 100 ns simulations in GROMACS to assess binding stability under physiological conditions .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antifungal vs. anti-inflammatory) across studies?

Methodological Answer:

- Data Triangulation :

- Assay Standardization : Compare protocols (e.g., MIC vs. cell viability assays) and adjust for variables like pH or serum content .

- Metabolite Profiling : Use LC-MS to identify active metabolites in different models (e.g., liver microsomes vs. fungal cultures) .

- Structural Analogues : Test derivatives lacking the tert-butyl group to isolate substituent-specific effects .

- Meta-Analysis : Apply hierarchical clustering to published IC values, grouping studies by organism or target class .

Q. What are the stability profiles of this compound under varying storage and experimental conditions?

Methodological Answer:

- Thermal Stability : TGA/DSC shows decomposition >200°C, but prolonged storage at 25°C in air causes 15% degradation over 6 months .

- Photostability : UV irradiation (254 nm, 24 hrs) induces methoxy group cleavage; store in amber vials under N .

- pH Sensitivity : Stable in neutral buffers (pH 6–8), but hydrolyzes in acidic conditions (pH <4) to form benzoic acid derivatives .

Q. How can researchers design in vitro and in vivo models to evaluate the compound’s pharmacokinetic (PK) properties?

Methodological Answer:

- In Vitro Models :

- Caco-2 Assays : Measure permeability (P) to predict oral bioavailability .

- Microsomal Incubations : Quantify metabolic clearance using rat liver microsomes and NADPH cofactors .

- In Vivo Models :

- Rodent PK Studies : Administer 10 mg/kg IV/PO, collect plasma via serial sampling, and analyze with LC-MS/MS .

- Tissue Distribution : Use whole-body autoradiography in BALB/c mice to track -labeled compound accumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。